

Combination Therapy of Canocapavir with Nucleoside Analogs for HBV: A Comparative Guide

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Compound of Interest

Compound Name: *Canocapavir*

Cat. No.: *B10857848*

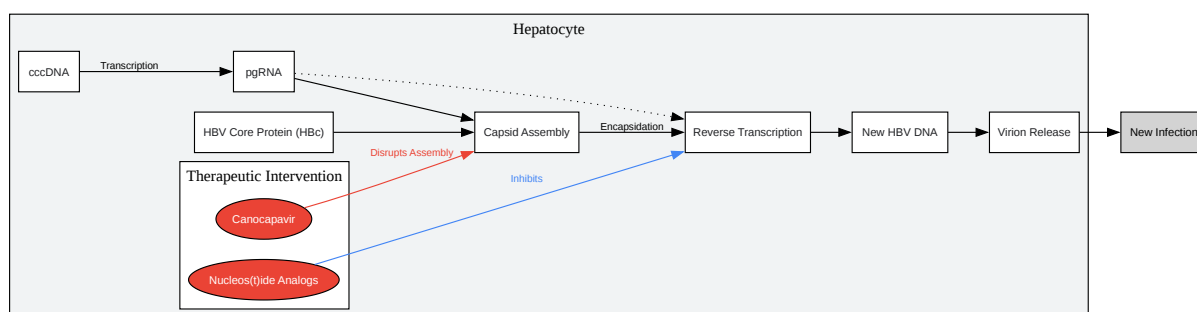
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The landscape of chronic hepatitis B (CHB) treatment is evolving, with a focus on achieving a functional cure. Combination therapies involving novel agents like capsid assembly modulators (CAMs) with established nucleos(t)ide analogs (NAs) are at the forefront of this research. This guide provides a comparative overview of **Canocapavir** (also known as ZM-H1505R), a next-generation HBV core inhibitor, in the context of combination therapy, supported by available experimental data and comparisons with other CAMs.

Mechanism of Action: A Dual Approach to HBV Suppression

Canocapavir is a core protein allosteric modulator (CpAM) that disrupts the normal process of HBV capsid assembly.^{[1][2][3]} Unlike nucleos(t)ide analogs that inhibit the reverse transcriptase activity of the viral polymerase, **Canocapavir** targets the HBV core protein (HBc).^{[1][2][3]} This leads to the formation of aberrant or empty capsids that do not contain the viral pregenomic RNA (pgRNA), thereby preventing the replication of new viral particles.^{[1][2][3]}

The combination of **Canocapavir** with an NA offers a synergistic antiviral strategy. While the NA suppresses HBV DNA replication from pgRNA, **Canocapavir** prevents the packaging of the pgRNA itself, effectively targeting two distinct steps in the viral lifecycle. This dual-pronged attack is hypothesized to lead to a more profound and sustained viral suppression.



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Caption: Mechanism of action of **Canocapavir** and Nucleos(t)ide Analogs in the HBV lifecycle.

Comparative Efficacy: Preclinical and Clinical Data

Direct clinical data on the combination of **Canocapavir** and NAs is emerging, with a Phase 3 trial anticipated.[4] However, Phase 1b data for **Canocapavir** monotherapy and data from trials of other CAMs, such as JNJ-56136379 (bersacapavir), in combination with NAs provide valuable insights.

Canocapavir (ZM-H1505R) Monotherapy

A Phase 1b trial in Chinese CHB patients demonstrated that **Canocapavir** was well-tolerated and showed efficacious antiviral activity.[5][6] After 28 days of treatment, significant dose-dependent declines in HBV DNA and pgRNA were observed.

Dose Group	Mean Maximum HBV DNA Decline (log10 IU/mL)	Mean Maximum pgRNA Decline (log10 copies/mL)
50 mg	-1.54	-1.53
100 mg	-2.50	-2.35
200 mg	-2.75	-2.34
Placebo	-0.47	-0.17

Data from a Phase 1b randomized, multiple-dose escalation trial of Canocapavir.

[\[5\]](#)[\[6\]](#)

JNJ-56136379 (Bersacapavir) in Combination with Nucleos(t)ide Analogs

The JADE study, a Phase 2 trial, evaluated JNJ-56136379 in combination with an NA in patients with CHB. The combination therapy resulted in pronounced reductions in both HBV DNA and HBV RNA.[\[7\]](#)[\[8\]](#)

Treatment Group (HBeAg-positive patients)	Mean HBV DNA Decline at Week 24 (log10 IU/mL)	Mean HBV RNA Decline at Week 24 (log10 copies/mL)	Mean HBsAg Decline at Week 24 (log10 IU/mL)
JNJ-56136379 75 mg + NA	-5.53	-2.96	-0.14
JNJ-56136alogs	-5.88	-3.15	-0.41
Placebo + NA	-5.21	-1.33	-0.25

Data from the Phase 2 JADE study.[\[7\]](#)[\[8\]](#)

While the combination of JNJ-56136379 and NAs showed a greater reduction in HBV RNA compared to NAs alone, a clear benefit regarding HBsAg decline was not observed in this

study.[\[7\]](#)[\[8\]](#)

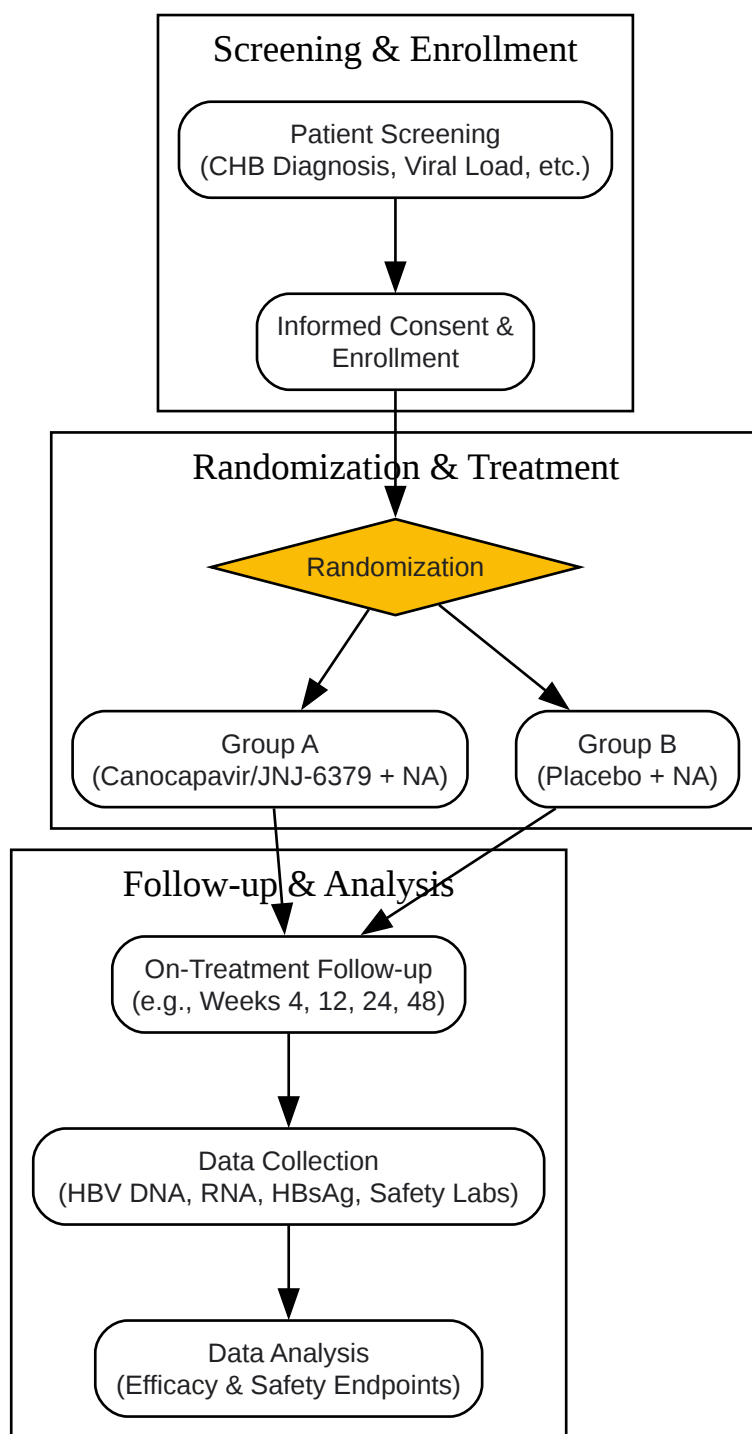
Experimental Protocols

Canocapavir Phase 1b Trial Methodology

- Study Design: A double-blind, randomized, placebo-controlled Phase 1b trial in Chinese CHB patients.[\[5\]](#)[\[6\]](#)
- Patient Population: Treatment-naïve, non-cirrhotic patients with chronic hepatitis B.
- Treatment Regimen: Patients were randomized to receive **Canocapavir** at doses of 50 mg, 100 mg, or 200 mg, or a placebo, once daily for 28 days.[\[5\]](#)[\[6\]](#)
- Key Assessments: Safety and tolerability were the primary endpoints. Pharmacokinetics and antiviral activity (HBV DNA and pgRNA levels) were also assessed.[\[5\]](#)[\[6\]](#)

JNJ-56136379 (JADE) Phase 2 Trial Methodology

- Study Design: A randomized, double-blind, placebo-controlled Phase 2 study.[\[8\]](#)
- Patient Population: Patients with chronic hepatitis B, both treatment-naïve and virologically suppressed on NAs.[\[8\]](#)
- Treatment Regimen: Patients received JNJ-56136379 (75 mg or 250 mg) or placebo once daily, in combination with an NA (tenofovir disoproxil fumarate or entecavir), for up to 48 weeks.[\[8\]](#)
- Key Assessments: The primary endpoint was the mean decline in HBsAg from baseline at week 24. Other endpoints included changes in HBV DNA and HBV RNA levels.[\[7\]](#)[\[8\]](#)



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Caption: Generalized workflow for clinical trials of **Canocapavir** in combination with NAs.

Conclusion and Future Directions

The combination of capsid assembly modulators like **Canocapavir** with nucleos(t)ide analogs represents a promising strategy to achieve deeper and more rapid viral suppression in patients with chronic hepatitis B. While **Canocapavir** has demonstrated potent antiviral activity as a monotherapy, its true potential will be elucidated in the upcoming Phase 3 combination trial.^[4] Data from mechanistically similar drugs suggest that this combination therapy will likely lead to significant reductions in HBV DNA and, importantly, HBV RNA, which is a key precursor to viral replication. The impact on HBsAg levels, a crucial marker for functional cure, remains a key area of investigation. For researchers and drug development professionals, the progression of **Canocapavir** into late-stage clinical trials signals a significant step forward in the quest for a functional cure for HBV.

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